molecular formula C16H21N3O3 B4570623 3,5-dimethoxy-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]benzamide

3,5-dimethoxy-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]benzamide

Cat. No.: B4570623
M. Wt: 303.36 g/mol
InChI Key: SRUZIFHIJDLKIH-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]benzamide is a useful research compound. Its molecular formula is C16H21N3O3 and its molecular weight is 303.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.15829154 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds similar to 3,5-dimethoxy-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]benzamide involves complex reactions leading to the formation of distinct regioisomers and chemoselectivity, exemplified by the synthesis of methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and N-{5-benzoyl-2-[(Z)-2-methoxyethenyl]-4-methylphenyl}benzamide. These processes are characterized by specific intramolecular and intermolecular interactions, including hydrogen bonding and π-π interactions, essential for the stability and crystalline structures of the synthesized compounds (Kranjc et al., 2011). Further research on similar compounds involves the synthesis and crystal structure analysis of N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide, highlighting the significance of N–H···O interactions and supramolecular aggregation controlled by π–π interactions (Kranjc et al., 2012).

Antibacterial and Antiviral Activity

Derivatives of this compound have been explored for their potential antibacterial and antiviral activities. Studies on analogs of benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable antiavian influenza virus activity, indicating the potential of these compounds in antiviral research (Hebishy et al., 2020).

Anticancer Properties

Research on benzamide derivatives, including structures similar to this compound, has identified promising anticancer properties. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated as anti-inflammatory and analgesic agents, with some compounds exhibiting significant inhibition of COX-2 selectivity and demonstrating analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Enzymatic Inhibition and Molecular Interaction Studies

The synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides and their evaluation against human recombinant alkaline phosphatases and recombinant human and rat ecto-5′-nucleotidases have highlighted the potential of these compounds in the field of medicinal chemistry, particularly for targeting nucleotide protein interactions (Saeed et al., 2015).

Properties

IUPAC Name

3,5-dimethoxy-N-[3-(4-methylpyrazol-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-12-10-18-19(11-12)6-4-5-17-16(20)13-7-14(21-2)9-15(8-13)22-3/h7-11H,4-6H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUZIFHIJDLKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCCNC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.